molecular formula C20H24FN5O2S2 B11202150 2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11202150
M. Wt: 449.6 g/mol
InChI Key: UIHIOVLZGUPFTH-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is further functionalized with a diethylamino group, a propan-2-yl group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the diethylamino, propan-2-yl, and fluorophenylacetamide groups. Common reagents used in these reactions include thionyl chloride, diethylamine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound may be used in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation, and influencing downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Fluorophenylacetamides: Compounds with similar functional groups but different core structures.

Uniqueness

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24FN5O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H24FN5O2S2/c1-5-25(6-2)19-23-17-16(30-19)18(28)26(12(3)4)20(24-17)29-11-15(27)22-14-9-7-13(21)8-10-14/h7-10,12H,5-6,11H2,1-4H3,(H,22,27)

InChI Key

UIHIOVLZGUPFTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C(C)C

Origin of Product

United States

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